molecular formula C8H11N3O B13921305 3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile

3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile

Cat. No.: B13921305
M. Wt: 165.19 g/mol
InChI Key: XTMNEEADNUVUTD-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is an organic compound that features a pyrazole ring substituted with a hydroxy group and a nitrile group attached to a dimethylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile typically involves the reaction of 4-hydroxy-1H-pyrazole with 2,2-dimethylpropanenitrile under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxy group, facilitating the nucleophilic attack on the nitrile group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

    Substitution: Alkyl halides, tosylates, or other electrophiles in the presence of a base

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with the target molecules, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1H-pyrazole: A simpler analog with similar reactivity but lacking the nitrile and dimethylpropane groups.

    2,2-Dimethylpropanenitrile: A compound with a similar nitrile group but without the pyrazole ring.

    3-(4-Hydroxy-1H-pyrazol-1-yl)propanoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is unique due to the combination of the hydroxy-substituted pyrazole ring and the nitrile group attached to a dimethylpropane backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-(4-hydroxypyrazol-1-yl)-2,2-dimethylpropanenitrile

InChI

InChI=1S/C8H11N3O/c1-8(2,5-9)6-11-4-7(12)3-10-11/h3-4,12H,6H2,1-2H3

InChI Key

XTMNEEADNUVUTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(C=N1)O)C#N

Origin of Product

United States

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